molecular formula C8H7IN2O B13982046 (3-iodo-1H-indazol-5-yl)methanol

(3-iodo-1H-indazol-5-yl)methanol

Cat. No.: B13982046
M. Wt: 274.06 g/mol
InChI Key: CCSAPZFQDBZMML-UHFFFAOYSA-N
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Description

(3-iodo-1H-indazol-5-yl)methanol is a chemical compound that belongs to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-iodo-1H-indazol-5-yl)methanol typically involves the iodination of a suitable indazole precursor followed by the introduction of the hydroxymethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indazole ring. The hydroxymethyl group can be introduced through a reaction with formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-iodo-1H-indazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1H-indazol-5-ylmethanol.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of 3-iodo-1H-indazol-5-carboxylic acid.

    Reduction: Formation of 1H-indazol-5-ylmethanol.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

(3-iodo-1H-indazol-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3-iodo-1H-indazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the hydroxymethyl group can influence its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-indazol-5-ylmethanol: Lacks the iodine atom at the 3-position.

    3-chloro-1H-indazol-5-ylmethanol: Contains a chlorine atom instead of an iodine atom at the 3-position.

    3-bromo-1H-indazol-5-ylmethanol: Contains a bromine atom instead of an iodine atom at the 3-position.

Uniqueness

The presence of the iodine atom at the 3-position in (3-iodo-1H-indazol-5-yl)methanol makes it unique compared to other similar compounds. Iodine is a larger halogen atom, which can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness can be leveraged in the design of new drugs and materials with specific properties.

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

(3-iodo-2H-indazol-5-yl)methanol

InChI

InChI=1S/C8H7IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11)

InChI Key

CCSAPZFQDBZMML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1CO)I

Origin of Product

United States

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